1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrimidine ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings with the fluoropyrimidine moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Pharmacology: It can be used in the study of receptor-ligand interactions and the development of receptor-specific drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyrimidine moiety can interact with nucleic acids or proteins, while the piperidine and pyrrolidine rings can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to the combination of the fluoropyrimidine, piperidine, and pyrrolidine moieties in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O/c14-12-7-15-9-16-13(12)17-4-1-10(2-5-17)18-6-3-11(19)8-18/h7,9-11,19H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZSPRQNWBHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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